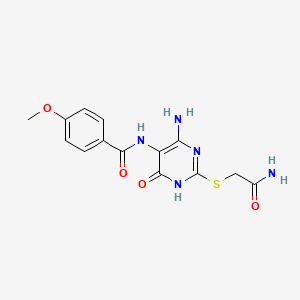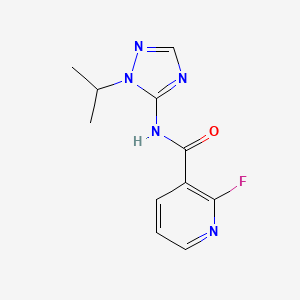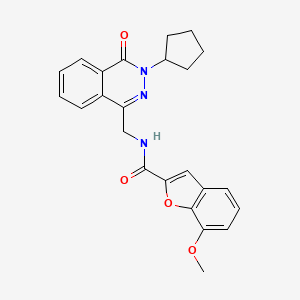![molecular formula C25H22N4OS B2758139 1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 876942-62-0](/img/structure/B2758139.png)
1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including phenyl groups, a thiophene ring, and a bipyrazol moiety. These groups are often found in various organic compounds, including pharmaceuticals, dyes, and materials for organic electronics .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the thiophene and bipyrazol rings would also contribute to the planarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its conjugated system and aromatic rings. It might exhibit interesting optical properties due to the conjugated system .Applications De Recherche Scientifique
Environmental Monitoring and Health Implications
Polybrominated Diphenyl Ethers (PBDEs) and Polychlorinated Biphenyls (PCBs) in Human Serum :
- A study measured PBDEs and PCBs in human serum, revealing significant positive correlations with the time of sample collection for PBDEs, suggesting increasing concentrations in the U.S. population. In contrast, PCB levels showed a decreasing trend, indicating reduced exposure following their phaseout (Sjödin et al., 2004).
Exposure to Environmental Phenols in Pregnant Women :
- This research assessed exposure to environmental phenols, including BPA and triclosan, in pregnant women, identifying significant racial/ethnic differences in urinary concentrations. It suggests differential exposures based on demographic factors (Mortensen et al., 2014).
Flame Retardant Exposure in Workers :
- A study on flame retardant exposure among workers at an electronics-dismantling plant found significantly higher levels of PBDE congeners compared to a control group, indicating occupational exposure risks (Sjödin et al., 1999).
Exposure to Organophosphate Flame Retardants :
- Research on organophosphate flame retardants (PFRs) in mother-toddler pairs highlighted regional differences in exposure, potentially due to varying regulations and standards, such as those in California (Butt et al., 2016).
Toxicological Studies and Human Health
Thyroid Hormone Disruption by Flame Retardants :
- A study investigated the disruption of thyroid hormone levels and regulated gene expression by PBDEs, PCBs, and their hydroxylated metabolites in e-waste recycling workers, suggesting potential health risks from exposure to these compounds (Zheng et al., 2017).
Firefighters' Exposure to Toxicants :
- Research on firefighters from Northern California found elevated levels of PCDD/Fs, PBDD/Fs, and other persistent organic pollutants, highlighting the occupational hazards and the need for monitoring exposure to toxicants in high-risk groups (Shaw et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[5-phenyl-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-2-24(30)29-22(16-21(26-29)18-10-5-3-6-11-18)20-17-28(19-12-7-4-8-13-19)27-25(20)23-14-9-15-31-23/h3-15,17,22H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUQOWJVTZAOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)


![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)